2-((Dimethylamino)methyl)cyclohexanone

Anthelmintic Parasitology Drug Discovery

2-((Dimethylamino)methyl)cyclohexanone (CAS 15409-60-6), also known as 2-(N,N-Dimethylaminomethyl)cyclohexanone, is a β-aminoketone and a Mannich base of cyclohexanone. It serves as a critical pharmaceutical intermediate, most notably as a precursor in the synthesis of the opioid analgesic Tramadol.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
CAS No. 15409-60-6
Cat. No. B127425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((Dimethylamino)methyl)cyclohexanone
CAS15409-60-6
Synonyms2-(N,N-Dimethylaminomethyl)cyclohexanone;  2-[(Dimethylamino)methyl]cyclohexanone;  NSC 222825
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESCN(C)CC1CCCCC1=O
InChIInChI=1S/C9H17NO/c1-10(2)7-8-5-3-4-6-9(8)11/h8H,3-7H2,1-2H3
InChIKeyQDHLEFBSGUGHCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-((Dimethylamino)methyl)cyclohexanone (CAS 15409-60-6) for Scientific Procurement: Core Identity and Role


2-((Dimethylamino)methyl)cyclohexanone (CAS 15409-60-6), also known as 2-(N,N-Dimethylaminomethyl)cyclohexanone, is a β-aminoketone and a Mannich base of cyclohexanone [1]. It serves as a critical pharmaceutical intermediate, most notably as a precursor in the synthesis of the opioid analgesic Tramadol [2]. It is also formally designated as Tramadol EP Impurity E (USP Related Compound B), making it essential for analytical method development and quality control in pharmaceutical manufacturing [3].

2-((Dimethylamino)methyl)cyclohexanone (CAS 15409-60-6): Why In-Class Substitution is Scientifically Invalid


The specific substitution pattern of 2-((Dimethylamino)methyl)cyclohexanone confers a unique reactivity profile that is not shared by other cyclohexanone-derived Mannich bases. The dimethylamino group at the 2-position creates a specific steric and electronic environment that dictates its utility as an intermediate in reactions like the Grignard coupling to form Tramadol [1]. Analogs with larger N-substituents, such as the N-benzyl-N-methyl derivative, exhibit altered steric bulk, potentially leading to different stereoselectivity in subsequent reactions and rendering them unsuitable as a direct replacement [2]. Furthermore, its formal monographed status as a specified impurity in Tramadol [3] means that substitution with a structurally similar but non-identical compound would fail to meet stringent regulatory requirements for analytical reference standards, making it irreplaceable in quality control applications.

Quantitative Differentiation Evidence for 2-((Dimethylamino)methyl)cyclohexanone (CAS 15409-60-6)


Anthelmintic Activity: 2-((Dimethylamino)methyl)cyclohexanone vs. Albendazole in Milsonia ghanensis Assay

The anthelmintic activity of 2-((dimethylamino)methyl)cyclohexanone and its derivatives was directly compared to the standard drug albendazole against Milsonia ghanensis earthworms. The Mannich base compounds, including the target compound, induced paralysis and death at a rate significantly higher than albendazole [1].

Anthelmintic Parasitology Drug Discovery

Cytotoxic Potency: 6-Arylidene Derivatives of 2-((Dimethylamino)methyl)cyclohexanone vs. Melphalan in Human Tumor Cell Lines

Derivatives based on the 2-((dimethylamino)methyl)cyclohexanone core were evaluated for cytotoxicity against a panel of nearly 60 human tumor cell lines. These Mannich bases demonstrated growth-inhibiting properties that were greater than those of the established anticancer alkylating agent melphalan [1].

Cytotoxicity Oncology Mannich Base

Synthesis Efficiency: Optimized Yield of 2-((Dimethylamino)methyl)cyclohexanone via Mannich Reaction

The synthesis of 2-((dimethylamino)methyl)cyclohexanone via the Mannich reaction was optimized using uniform experiment design. The study established optimal reaction conditions that provide a benchmark for process efficiency and yield, which is a key differentiator from other Mannich bases that may require different, potentially less efficient, conditions [1].

Organic Synthesis Process Chemistry Mannich Reaction

Commercial Purity and Characterization: 2-((Dimethylamino)methyl)cyclohexanone (95% Purity Standard)

2-((Dimethylamino)methyl)cyclohexanone is commercially available with a standardized minimum purity of 95% from multiple reputable vendors, accompanied by batch-specific quality control documentation including NMR, HPLC, and GC reports . This level of characterization and consistency is a critical differentiator for scientific procurement, especially when the compound is intended for use as a reference standard or in regulated environments.

Analytical Chemistry Quality Control Chemical Procurement

Definitive Application Scenarios for Procuring 2-((Dimethylamino)methyl)cyclohexanone (CAS 15409-60-6)


Pharmaceutical Reference Standard for Tramadol Quality Control

Procurement is essential for laboratories performing quality control of Tramadol active pharmaceutical ingredient (API) or finished drug products. As the official Tramadol EP Impurity E and USP Related Compound B [6], this compound is required for method development, method validation (AMV), and routine quality control (QC) testing to meet regulatory compliance for ANDA submissions and commercial production [4].

Key Intermediate for the Synthesis of Tramadol and Analogs

This compound is the direct precursor in the synthesis of Tramadol via a Grignard reaction with 3-methoxyphenylmagnesium bromide [6]. Researchers and manufacturers developing Tramadol or related analgesic compounds require this specific aminoketone as a building block, for which alternative cyclohexanone Mannich bases are not suitable due to altered reactivity and product profiles [4].

Scaffold for Discovering Novel Anthelmintic Agents

This compound is a validated starting point for the development of new anthelmintic drugs. Studies have demonstrated that 2-((dimethylamino)methyl)cyclohexanone and its derivatives exhibit potent activity against parasitic worms, surpassing the efficacy of the clinical standard albendazole in vitro [6]. This established biological activity profile makes it a high-priority compound for researchers in parasitology and neglected tropical diseases.

Core Structure for Developing Potent Cytotoxic Agents

Procurement is justified for medicinal chemistry programs focused on oncology. The 2-((dimethylamino)methyl)cyclohexanone scaffold, when functionalized, has yielded compounds with cytotoxicity against a broad panel of human tumor cell lines that exceeds that of the anticancer drug melphalan [6]. This proven cytotoxic potential positions the compound as a valuable tool for structure-activity relationship (SAR) studies and lead optimization in cancer drug discovery.

Technical Documentation Hub

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